molecular formula C15H15ClN2O3S B2472319 2-(4-Chlorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2198991-63-6

2-(4-Chlorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2472319
CAS RN: 2198991-63-6
M. Wt: 338.81
InChI Key: RSEBKXAJBIBRKQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone, also known as CPET, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CPET is a small molecule that belongs to the class of pyrrolidinylthiazole derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Toxicological Studies

Studies involving chlorophenoxy compounds and related chemicals have focused on toxicological assessments. For instance, investigations into the toxic effects of various chlorophenoxyacetic acids and organophosphates provide insights into potential health risks and environmental impacts (Osterloh, Lotti, & Pond, 1983). Understanding the toxicology of similar compounds can guide safety protocols and risk assessments for the use of "2-(4-Chlorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone" in research and applications.

Environmental Exposure and ImpactResearch on the environmental exposure to organophosphorus and pyrethroid pesticides highlights the importance of monitoring the presence and effects of chemical compounds in various ecosystems (Babina, Dollard, Pilotto, & Edwards, 2012). Studies on the distribution and effects of similar compounds can inform the environmental management and regulatory considerations of "this compound."

Analytical and Detection Methods

The identification and analytical characterization of various substances, including novel psychoactive substances (NPS), involve advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods are crucial for resolving complex toxicological cases and ensuring the accurate detection of chemicals (Ameline et al., 2019). Such analytical techniques may be applied to "this compound" for its identification, purity assessment, and study of its interactions and effects.

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-11-1-3-12(4-2-11)20-10-14(19)18-7-5-13(9-18)21-15-17-6-8-22-15/h1-4,6,8,13H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEBKXAJBIBRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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